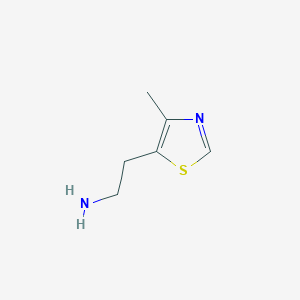

2-(4-Methylthiazol-5-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-6(2-3-7)9-4-8-5/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAQJFUNSFVSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276836 | |

| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58981-35-4 | |

| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylthiazol-5-yl)ethanamine: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylthiazol-5-yl)ethanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural similarity to histamine, a key physiological signaling molecule, has led to its investigation as a modulator of histamine receptors. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activity of this compound, with a focus on its role as a histamine H2-receptor agonist.

Chemical Properties and Structure

This compound, with the CAS number 58981-35-4, is a pale brown liquid at room temperature.[1] It is characterized by a thiazole ring substituted with a methyl group at the 4-position and an ethanamine group at the 5-position.

Structure:

-

IUPAC Name: 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine

-

Molecular Formula: C₆H₁₀N₂S

-

Molecular Weight: 142.23 g/mol [1]

-

Canonical SMILES: CC1=C(CCN)SC=N1

-

InChI Key: TVAQJFUNSFVSGP-UHFFFAOYSA-N

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some physical properties like melting and boiling points have not been extensively reported in the literature, information from supplier safety data sheets and analogous compounds provides some guidance.

| Property | Value | Source |

| Appearance | Pale brown liquid | [1] |

| Storage Temperature | 0-8°C | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known structure, predicted spectral characteristics can be inferred. For researchers synthesizing or analyzing this compound, the following are expected spectral features:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl group protons, the two methylene groups of the ethanamine side chain, the amine protons, and the proton on the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the two methylene carbons, and the three carbons of the thiazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (142.23 g/mol ).

Experimental Protocols

Proposed Synthetic Workflow:

Step 1: Synthesis of N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide

This step involves the reaction of 4-methyl-5-(2-chloroethyl)thiazole with potassium phthalimide. This is a standard Gabriel synthesis for the preparation of primary amines.

-

Materials: 4-methyl-5-(2-chloroethyl)thiazole, potassium phthalimide, N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4-methyl-5-(2-chloroethyl)thiazole in anhydrous DMF.

-

Add potassium phthalimide to the solution.

-

Heat the reaction mixture with stirring under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide.

-

Step 2: Synthesis of this compound (Hydrazinolysis)

The phthalimide-protected intermediate is then deprotected using hydrazine hydrate.

-

Materials: N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide, hydrazine hydrate, ethanol.

-

Procedure:

-

Suspend N-(2-(4-Methylthiazol-5-yl)ethyl)phthalimide in ethanol.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture. A white precipitate of phthalhydrazide will form.

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Acidify the mixture with hydrochloric acid to precipitate the phthalhydrazide.

-

Filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with a strong base (e.g., NaOH) and extract the free amine with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

The final product can be further purified by distillation or chromatography.

-

Biological Activity and Signaling Pathways

This compound is structurally related to histamine and has been investigated for its activity at histamine receptors. The most significant finding is its action as a potent and selective agonist for the histamine H2 receptor.[2]

Histamine H2 Receptor Agonism:

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade that plays a crucial role in various physiological processes, most notably the stimulation of gastric acid secretion.

Signaling Pathway:

The activation of the histamine H2 receptor by an agonist like this compound triggers the following signaling pathway:

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylthiazol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Methylthiazol-5-yl)ethanamine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of a direct, detailed synthetic protocol and complete characterization data in publicly accessible literature, this document outlines plausible and established synthetic routes starting from commercially available precursors. Detailed experimental protocols for these proposed pathways are provided, drawing from analogous chemical transformations. Furthermore, this guide compiles the available characterization data for key intermediates and presents predicted spectroscopic data for the target compound, this compound, based on its chemical structure and the analysis of related compounds. This guide is intended to serve as a practical resource for researchers and scientists involved in the synthesis and application of novel thiazole derivatives.

Introduction

This compound is a primary amine featuring a substituted thiazole ring. The thiazole moiety is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities to molecules. As an intermediate, this compound serves as a crucial component for the synthesis of more complex molecules, including potential drug candidates targeting neurological disorders and active ingredients in agrochemical formulations.[1] Its structural features, combining a reactive primary amine with the unique electronic properties of the thiazole ring, make it a versatile tool for drug discovery and development.

This whitepaper details proposed synthetic pathways and methods for the characterization of this important molecule.

Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of this compound, starting from key precursors: 4-methyl-5-(2-chloroethyl)thiazole or 2-(4-methylthiazol-5-yl)ethanol.

Proposed Synthetic Pathways

The following diagram illustrates the two proposed synthetic routes to the target molecule.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Methylthiazol-5-yl)ethanamine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylthiazol-5-yl)ethanamine, commonly known as Amthamine, is a potent and highly selective histamine H₂ receptor agonist. Its primary mechanism of action involves the activation of the histamine H₂ receptor, a G-protein coupled receptor (GPCR), leading to a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the pharmacodynamics of Amthamine, detailing its interaction with the H₂ receptor, the subsequent signaling pathways, and its physiological effects. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biological activity.

Introduction

This compound (Amthamine) is a crucial pharmacological tool for studying the physiological and pathological roles of the histamine H₂ receptor. Its high selectivity makes it an invaluable ligand for elucidating H₂ receptor function in various biological systems, including the gastrointestinal, cardiovascular, and central nervous systems. This guide will delve into the core mechanism of action of Amthamine, providing a detailed technical resource for researchers in pharmacology and drug development.

Pharmacodynamics: Interaction with the Histamine H₂ Receptor

Amthamine exerts its biological effects by acting as a full agonist at the histamine H₂ receptor.[1] It displays high selectivity for the H₂ receptor with no significant activity at H₁ receptors and only weak antagonist activity at H₃ receptors.[2][3]

Quantitative Analysis of Receptor Binding and Potency

The affinity and potency of Amthamine at the histamine H₂ receptor have been characterized in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Potency and Affinity of Amthamine

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pKi | 5.2 | - | - | [2] |

| pD₂ | 6.21 | Guinea Pig Right Atrium | Functional Assay | [3] |

| pD₂ | 5.44 ± 0.07 | Guinea Pig Gallbladder | Functional Assay | |

| EC₅₀ | 18.9 µmol/L | Rat Isolated Gastric Fundus | Functional Assay | [4] |

| IC₅₀ | 0.4 µM | Human Eosinophils | Degranulation Assay | [5] |

Table 2: In Vivo Potency of Amthamine

| Parameter | Value | Species | Experimental Model | Reference |

| ED₅₀ | 0.069 µmol/kg/h | Conscious Cat | Gastric Fistula | [4] |

| ED₅₀ | 11.69 µmol/kg (i.v.) | Anesthetized Rat | Lumen-perfused Stomach | [4] |

Signaling Pathways Activated by Amthamine

The primary signaling pathway initiated by Amthamine binding to the H₂ receptor is the Gs-protein coupled adenylyl cyclase cascade.

The Gs/cAMP/PKA Pathway

Activation of the H₂ receptor by Amthamine leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF).[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Amthamine.

Radioligand Binding Assay for Histamine H₂ Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H₂ receptor using a radiolabeled antagonist.

Materials:

-

Cell membranes expressing histamine H₂ receptors

-

Radiolabeled H₂ receptor antagonist (e.g., [³H]-tiotidine)

-

Unlabeled Amthamine (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues known to express the histamine H₂ receptor. Homogenize the cells/tissue in ice-cold buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add membrane preparation and radioligand to the wells.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled H₂ receptor ligand.

-

Competition: Add membrane preparation, radioligand, and varying concentrations of Amthamine.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the pre-treated filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Amthamine concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]

In Vivo Gastric Acid Secretion Assay in Anesthetized Rats

This protocol describes the measurement of gastric acid secretion in response to Amthamine in an anesthetized rat model.

References

- 1. benchchem.com [benchchem.com]

- 2. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(4-Methylthiazol-5-yl)ethanamine

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Methylthiazol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] While direct experimental spectra for this specific compound are not widely published, this document outlines the predicted spectroscopic data based on the analysis of structurally similar compounds and foundational spectroscopic principles. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for researchers working with this and related molecules.

Molecular Structure and Predicted Spectroscopic Data

This compound (C₆H₁₀N₂S, Molar Mass: 142.23 g/mol ) possesses a distinct structure that informs its spectroscopic signature.[1] The molecule consists of a thiazole ring substituted with a methyl group at the 4-position and an ethanamine side chain at the 5-position. The predicted data for its characterization by ¹H NMR, ¹³C NMR, IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.65 | Singlet (s) | 1H | H-2 (Thiazole-CH) | The proton at the C-2 position of the thiazole ring is expected to be the most deshielded aromatic proton due to the adjacent electronegative sulfur and nitrogen atoms. |

| ~3.05 | Triplet (t) | 2H | -CH₂-NH₂ | The methylene group adjacent to the amine will appear as a triplet, coupled to the other methylene group. |

| ~2.85 | Triplet (t) | 2H | Thiazole-CH₂- | The methylene group attached to the thiazole ring will be a triplet, coupled to the amine-adjacent methylene group. |

| ~2.40 | Singlet (s) | 3H | -CH₃ | The methyl group on the thiazole ring is expected to be a singlet as it has no adjacent protons to couple with. |

| ~1.5 (broad) | Singlet (s) | 2H | -NH₂ | Amine protons are often broad and may exchange with trace water in the solvent, sometimes leading to their disappearance. Their chemical shift can be variable. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~151.0 | C-2 (Thiazole) | The carbon atom between the sulfur and nitrogen atoms in the thiazole ring is typically the most deshielded. |

| ~148.5 | C-4 (Thiazole) | The substituted carbon bearing the methyl group. |

| ~128.0 | C-5 (Thiazole) | The substituted carbon bearing the ethanamine group. |

| ~41.5 | -CH₂-NH₂ | The carbon of the methylene group directly attached to the nitrogen atom of the amine. This is consistent with typical shifts for carbons bonded to amines.[2] |

| ~29.0 | Thiazole-CH₂- | The carbon of the methylene group attached to the thiazole ring. |

| ~15.0 | -CH₃ | The methyl group carbon, typically found in the upfield region of the spectrum.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Notes |

| 3400 - 3250 | Medium | N-H Stretch (Amine) | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. These bands can be broad. |

| 3100 - 3000 | Weak | C-H Stretch (Aromatic) | Corresponds to the C-H stretching of the thiazole ring proton. |

| 2960 - 2850 | Medium | C-H Stretch (Aliphatic) | Corresponds to the symmetric and asymmetric stretching of the methyl and methylene groups. |

| ~1600 | Medium | N-H Bend (Amine) | The scissoring vibration of the primary amine group. |

| 1580 - 1450 | Medium | C=N & C=C Stretch | Aromatic ring stretching vibrations from the thiazole nucleus. Thiazole derivatives often show characteristic bands in this region.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment | Notes |

| 142 | High | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₀N₂S). |

| 112 | Moderate | [M - CH₂NH₂]⁺ | A significant fragment resulting from the characteristic alpha-cleavage (beta-cleavage relative to the ring), where the bond between the two methylene carbons breaks. This is a common fragmentation pathway for primary amines. |

| 97 | High | [Thiazole-CH₂]⁺ or Thiazolylmethyl Cation | This represents the thiazole ring with the attached methyl and methylene groups, which is a stable fragment. |

| 30 | High | [CH₂NH₂]⁺ | A very common fragment for primary ethanamines resulting from alpha-cleavage. |

Experimental Protocols

The following sections describe standard, generalized procedures for the spectroscopic analysis of a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value. Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: No special preparation is needed for a liquid sample.[4] Place a small drop of the neat liquid compound directly onto the ATR crystal (e.g., diamond or zinc selenide). For a solid, press a small amount of the powder firmly onto the crystal.

-

Background Scan: With the clean, empty ATR crystal in place, run a background scan. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.

-

Sample Scan: After placing the sample on the crystal, lower the anvil to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Process the resulting transmittance or absorbance spectrum. Identify and label the significant peaks, correlating their frequencies to known functional group vibrations. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, a direct insertion probe or gas chromatography (GC-MS) inlet can be used. For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern by identifying the mass differences between major peaks, which correspond to the loss of neutral fragments. This pattern provides valuable structural information.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis ensures comprehensive characterization of a novel or synthesized compound.

Caption: Workflow for spectroscopic characterization.

Caption: Logical relationship of integrated spectral data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methylthiazol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on the known chemical properties of 2-(4-Methylthiazol-5-yl)ethanamine and related compounds, alongside standardized experimental protocols. As of the time of writing, specific quantitative solubility and stability data for this compound is not extensively available in published literature. The protocols and expected behaviors described herein are intended to guide researchers in their own experimental investigations.

Introduction

This compound is a heterocyclic amine containing a thiazole ring, a functional group of interest in medicinal chemistry and drug development due to its presence in a variety of bioactive molecules. Understanding the solubility and stability of this compound is a critical prerequisite for its application in pharmaceutical formulations and other chemical research. This guide outlines the expected solubility and stability profile of this compound and provides detailed experimental protocols for the systematic evaluation of these properties.

Compound Profile:

| Property | Value | Reference |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethanamine | |

| CAS Number | 58981-35-4 | [1][2] |

| Molecular Formula | C₆H₁₀N₂S | [1][2] |

| Molecular Weight | 142.23 g/mol | [1] |

| Appearance | Pale brown liquid | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | 0 – 8 °C | [1] |

Expected Solubility Profile

Based on its chemical structure, which features a primary amine and a thiazole ring, this compound is expected to exhibit the following solubility characteristics:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the primary amine group allows for hydrogen bonding with protic solvents. Therefore, good solubility in water and lower alcohols is anticipated. The structurally similar compound, 2-(4-methylthiazol-5-yl)ethanol, is known to be soluble in water and miscible with ethanol, further supporting this expectation[3][4].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is also expected in polar aprotic solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents due to the polar nature of the molecule.

The following table provides a qualitative prediction of the solubility of this compound in various common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen bonding capability of the amine group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Can act as a hydrogen bond acceptor. |

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, the following experimental protocols are recommended.

Equilibrium Solubility Method

This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in mg/mL or µg/mL.

Kinetic Solubility Method

This high-throughput method is often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The solubility is determined by measuring the highest concentration at which no precipitation is observed, often using nephelometry or turbidimetry.

Stability Profile and Forced Degradation Studies

The stability of this compound must be evaluated to understand its degradation pathways and to develop stable formulations. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[5][6][7][8][9].

Recommended Stress Conditions for Forced Degradation

The following conditions are recommended for forced degradation studies, with the aim of achieving 5-20% degradation[6][7].

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, room temperature and 60 °C |

| Base Hydrolysis | 0.1 M NaOH, room temperature and 60 °C |

| Neutral Hydrolysis | Purified water, 60 °C |

| Oxidative Degradation | 3% H₂O₂, room temperature |

| Thermal Degradation | Solid drug substance, 60 °C / 75% RH |

| Photostability | Solution and solid state, exposed to ICH-compliant light source (UV and visible) |

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

-

Identification of Degradants: Use LC-MS/MS to identify the major degradation products.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, potential degradation mechanisms can be inferred from its structure:

-

Oxidation: The primary amine group is susceptible to oxidation, which could lead to the formation of corresponding imines, oximes, or hydroxylamines. The thiazole ring may also undergo oxidation.

-

Hydrolysis: The thiazole ring is generally stable to hydrolysis, but under harsh acidic or basic conditions, ring opening could occur.

-

Photodegradation: Aromatic and heterocyclic systems can be susceptible to photodegradation, potentially leading to complex rearrangements or fragmentation.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While quantitative data is currently sparse, the provided protocols offer a robust methodology for researchers to generate this critical information. The expected high solubility in polar solvents and potential for oxidative degradation are key considerations for formulation development and stability testing. The successful application of these experimental designs will enable the confident use of this compound in pharmaceutical and chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

Potential Therapeutic Targets of 2-(4-Methylthiazol-5-yl)ethanamine Analogs: A Technical Guide

This technical guide provides an in-depth overview of the potential therapeutic targets for analogs of 2-(4-methylthiazol-5-yl)ethanamine. The primary and most extensively researched therapeutic application for this class of compounds is the antagonism of the histamine H3 receptor, a promising target for the treatment of various neurological and cognitive disorders. This document details the mechanism of action, pharmacological data, experimental protocols, and relevant biological pathways associated with these analogs.

The Histamine H3 Receptor: A Prime Therapeutic Target

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2][3] Additionally, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[2][4]

H3 receptors exhibit high constitutive activity, meaning they can signal without being activated by an agonist.[4] Antagonists of the H3 receptor block this constitutive activity, leading to an increased release of histamine and other neurotransmitters. This mechanism is the foundation for their potential therapeutic effects in cognitive disorders.[1][3] Consequently, H3 receptor antagonists are being actively investigated for conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[3][4]

Analogs of this compound represent a class of non-imidazole H3 receptor antagonists. The development of non-imidazole structures is particularly significant as they may avoid the potential for drug-drug interactions associated with the imidazole ring's inhibition of hepatic cytochrome P450 enzymes.[2]

Quantitative Pharmacological Data

The antagonist potency of this compound analogs at the histamine H3 receptor has been quantified using in vitro pharmacological assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a common measure of potency.

Studies have shown that the substitution pattern on the thiazole ring is crucial for activity. Specifically, analogs with the ethanamine side chain at position 5 of the thiazole ring (as in the parent molecule) exhibit significantly higher potency than those with the side chain at position 4.[2][5] The following table summarizes the pA2 values for a series of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives, which are direct analogs of the core structure.

| Compound ID | R1 | R2 | pA2 Value |

| 3a | CH3 | CH3 | 7.78 |

| 3b | CH3 | n-propyl | 7.53 |

| 4a | H | benzyl | 7.76 |

| 4b | H | 2-phenylethyl | 7.61 |

| 4c | H | 3-phenylpropyl | 8.27 |

| 4d | H | 4-phenylbutyl | 7.42 |

Data sourced from Guryn et al., Med Chem Res, 2013.[2][5]

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound analogs as H3R antagonists is rooted in their ability to modulate neurotransmitter release in the CNS. The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of antagonist action.

Caption: Signaling pathway of the histamine H3 receptor and the inhibitory action of a thiazole analog antagonist.

As an autoreceptor, H3R activation by histamine inhibits further histamine release. As a heteroreceptor, its activation inhibits the release of other neurotransmitters. H3R antagonists block these inhibitory effects, thereby increasing the concentration of these neurotransmitters in the synaptic cleft, which is believed to enhance cognitive processes.[3]

Experimental Protocols

The characterization of this compound analogs as histamine H3 receptor antagonists involves a series of standardized in vitro assays.

Functional Antagonism Assay: Electrically Evoked Contraction of Guinea Pig Ileum

This ex vivo assay is a classic method for determining the functional potency (pA2) of H3 receptor antagonists.[2][5][6] H3 receptors are present on enteric neurons and inhibit the release of acetylcholine, which causes muscle contraction. Antagonists block this inhibition.

Objective: To determine the pA2 value of a test compound by measuring its ability to reverse agonist-induced inhibition of muscle contraction.

Materials:

-

Male guinea pig (300-400g).[7]

-

Tyrode's solution (in mM: NaCl 137, KCl 2.9, CaCl2 1.8, MgCl2 2.1, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6).[7]

-

H3 Receptor Agonist: (R)-α-methylhistamine.

-

Test compounds (thiazole analogs).

-

Organ bath (5-10 mL) with aeration (95% O2 / 5% CO2) and temperature control (37°C).[7][8]

-

Transmural electrodes for electrical field stimulation.

-

Isometric force transducer and recording system.

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and placed in physiological solution. The longitudinal muscle layer is prepared and mounted vertically in an organ bath containing Tyrode's solution under a resting tension of ~1g.[7][8]

-

Equilibration: The tissue is allowed to equilibrate for 60 minutes, during which it is washed repeatedly.[7]

-

Electrical Stimulation: The preparation is subjected to electrical field stimulation (e.g., 0.1-0.3 Hz, 40V, 3.0 ms pulses) to evoke reproducible, submaximal twitch contractions caused by the release of acetylcholine.[8][9]

-

Agonist Inhibition: A cumulative concentration-response curve is generated for the H3 agonist (R)-α-methylhistamine, which will inhibit the electrically evoked contractions.

-

Antagonist Treatment: The tissue is washed to restore the initial twitch response. It is then pre-incubated with a fixed concentration of the test antagonist for a defined period (e.g., 20-30 minutes).

-

Potency Determination: In the presence of the antagonist, a second concentration-response curve for the H3 agonist is generated. The antagonist will cause a rightward shift in the agonist's curve.

-

Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 value using the Schild equation. The experiment is repeated with several concentrations of the antagonist.

Receptor Binding Assay

This assay determines the affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a specific radioligand.[1][10]

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293-hH3R or CHO-hH3R).[1][10]

-

Radioligand (e.g., [³H]-Nα-methylhistamine).[1]

-

Test compounds at various concentrations.

-

Assay buffer.

-

Rapid filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with the radioligand and varying concentrations of the test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve. The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The overall process for identifying and characterizing novel this compound analogs as H3 receptor antagonists can be visualized as a structured workflow.

Caption: General experimental workflow for the discovery and characterization of novel H3 receptor antagonists.

Conclusion

Analogs of this compound are a promising class of compounds targeting the histamine H3 receptor. Their mechanism of action, which involves the potentiation of histaminergic and other neurotransmitter systems in the CNS, positions them as strong candidates for the development of novel therapeutics for cognitive and neurological disorders. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of these molecules. The focus on non-imidazole structures further enhances their therapeutic potential by potentially offering an improved safety and drug-drug interaction profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4- n-propylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-imidazole histamine H3 ligands, Part 2: New 2-substituted benzothiazoles as histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guinea Pig Ileum [sheffbp.co.uk]

- 10. benchchem.com [benchchem.com]

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of 2-(4-Methylthiazol-5-yl)ethanamine Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The early assessment of a small molecule's biological activity is a cornerstone of modern drug discovery, significantly de-risking and accelerating the development pipeline. In silico computational methods offer a rapid, cost-effective, and powerful alternative to traditional high-throughput screening.[1][2] This technical guide provides a comprehensive overview of the methodologies used to predict the bioactivity of 2-(4-Methylthiazol-5-yl)ethanamine, a compound featuring a thiazole nucleus common to many pharmacologically active agents. We will explore an integrated workflow combining ligand-based and structure-based approaches, including pharmacophore modeling, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Detailed protocols for key techniques are provided, and all predictive data is presented in a structured format for clarity. This document serves as a practical guide for researchers aiming to elucidate the therapeutic potential of this and similar small molecules.

Introduction to In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. Computational, or in silico, techniques have emerged as indispensable tools to streamline this process.[3] By modeling interactions between small molecules and biological targets on a computer, researchers can screen vast virtual libraries, prioritize candidates, and predict potential liabilities before committing to expensive and time-consuming wet-lab synthesis and testing.[1]

This guide focuses on this compound, a molecule containing a thiazole ring—a heterocyclic scaffold present in numerous approved drugs, known for a wide range of biological activities including antimicrobial and antiproliferative effects.[4][5][6] Predicting its specific bioactivity involves two primary computational strategies:

-

Ligand-Based Methods: These approaches rely on the knowledge of other molecules with similar structures that have known biological activities. Techniques like pharmacophore modeling are used when the three-dimensional structure of the biological target is unknown.[7]

-

Structure-Based Methods: When the 3D structure of a protein target is known, these methods, such as molecular docking, can be used to model the physical interaction between the ligand (the small molecule) and its target.[2]

A robust in silico assessment integrates both approaches with the prediction of pharmacokinetic properties (ADMET) to build a comprehensive profile of the molecule's potential as a drug candidate.[8]

Integrated Workflow for Bioactivity Prediction

A successful in silico analysis follows a structured, multi-step workflow. This process begins with broad, rapid screening methods and progresses to more computationally intensive and specific analyses for the most promising candidates. The workflow ensures that molecules are evaluated not only for their potential efficacy (binding to the target) but also for their drug-like properties.

Figure 1: A generalized workflow for the in silico prediction of small molecule bioactivity.

Pharmacophore Modeling: A Ligand-Based Approach

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[8] These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hy), and aromatic rings (Ar).[9] A pharmacophore model can be generated from a set of known active molecules and used as a 3D query to screen databases for new compounds that fit the model.[9]

Figure 2: A hypothetical pharmacophore model for a target class relevant to the thiazole scaffold.

Molecular Docking: A Structure-Based Approach

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] This technique is crucial for understanding binding mechanisms and for structure-based virtual screening. The process involves placing the ligand into the protein's binding site in various conformations and scoring each pose based on a scoring function, which estimates the binding affinity.[2] A lower binding energy score typically indicates a more stable and favorable interaction.

Figure 3: Simplified diagram of ligand-protein interactions identified via molecular docking.

Predictive Data for this compound

The following tables summarize hypothetical in silico prediction data for the title compound. This data is for illustrative purposes to demonstrate how results are typically presented.

Predicted ADMET Properties

Early prediction of ADMET properties is critical to filter out compounds that are likely to fail in later development stages due to poor pharmacokinetics or toxicity.[11][12]

Table 1: Hypothetical ADMET Profile

| Property | Predicted Value | Acceptable Range | Interpretation |

|---|---|---|---|

| Absorption | |||

| Oral Bioavailability | High | > 30% | Likely well-absorbed orally. |

| Human Intestinal Absorption | 92% | > 80% | High probability of absorption. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Yes/No | May cross the BBB. |

| Distribution | |||

| Plasma Protein Binding | 65% | < 90% | Moderate binding, good free fraction. |

| Metabolism | |||

| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | No | Low risk of drug-drug interactions. |

| Excretion | |||

| Renal Organic Cation Transporter | Substrate | Yes/No | Possible renal clearance pathway. |

| Toxicity | |||

| hERG Inhibition | Low Risk | Low Risk | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Non-mutagen | Low risk of being carcinogenic. |

Molecular Docking Against Potential Targets

Based on the thiazole scaffold's known activities, docking could be performed against targets like bacterial DNA gyrase or protein kinases.

Table 2: Hypothetical Molecular Docking Results

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Activity |

|---|---|---|---|

| E. coli DNA Gyrase B (1KZN) | -7.2 | ASP-73, GLY-77, ILE-78 | Antibacterial |

| Epidermal Growth Factor Receptor (EGFR) Kinase (2J6M) | -8.1 | MET-793, LEU-718, LYS-745 | Anticancer |

| Cyclooxygenase-2 (COX-2) (5IKR) | -6.8 | TYR-385, ARG-120, SER-530 | Anti-inflammatory |

Detailed Experimental Protocols

Protocol for Pharmacophore Model Generation (Ligand-Based)

-

Training Set Compilation: Collect a set of at least 20-30 structurally diverse molecules with known high activity against the target of interest.

-

Conformational Analysis: Generate a set of low-energy 3D conformations for each molecule in the training set.

-

Feature Mapping: Identify common chemical features (HBAs, HBDs, Hy, etc.) present across the active molecules.[9]

-

Hypothesis Generation: Use an algorithm (e.g., HypoGen) to generate a series of pharmacophore hypotheses that align the features of the most active compounds.

-

Model Validation: Validate the best hypothesis using a test set of known active and inactive compounds. A good model should successfully identify the actives while rejecting the inactives. The model's robustness can be assessed by statistical metrics like the correlation coefficient (r).[9]

-

Database Screening: Utilize the validated pharmacophore model as a 3D query to screen virtual compound libraries for molecules that match the pharmacophoric features.

Protocol for Molecular Docking (Structure-Based)

-

Target Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign atomic charges using a force field (e.g., CHARMm).

-

Identify the binding site, typically the location of the co-crystallized ligand or a predicted cavity.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Grid Generation: Define a docking grid box that encompasses the entire binding site of the target protein.

-

Docking Simulation:

-

Execute the docking algorithm (e.g., AutoDock Vina) to systematically sample conformations of the ligand within the grid box.[13]

-

The software will score and rank the generated poses based on the predicted binding affinity.

-

-

Pose Analysis:

-

Visualize the top-ranked docking poses to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.

-

Ensure the predicted binding mode is chemically sensible and compares favorably with known inhibitors if available.

-

Protocol for ADMET Prediction

-

Input Structure: Provide the chemical structure of the molecule, typically as a SMILES string or SDF file.

-

Tool Selection: Utilize established in silico ADMET prediction web servers or software (e.g., SwissADME, admetSAR).[12]

-

Model Execution: The software employs a variety of models, often based on quantitative structure-property relationships (QSPR), machine learning, or rule-based systems (like Lipinski's Rule of Five), to predict properties.[3]

-

Data Interpretation: Analyze the output, comparing the predicted values against established thresholds for drug-like molecules to identify potential liabilities.

Conclusion

The in silico prediction of bioactivity for this compound provides a powerful, multi-faceted approach to understanding its therapeutic potential. By integrating ligand- and structure-based methods with ADMET profiling, researchers can generate robust hypotheses about its mechanism of action, potential targets, and drug-likeness. The hypothetical data presented herein suggests that the compound possesses favorable drug-like properties and may exhibit promising activity against kinase and bacterial targets. This computational assessment serves as a critical first step, enabling a more focused and efficient strategy for subsequent in vitro and in vivo validation.

References

- 1. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 3. cs230.stanford.edu [cs230.stanford.edu]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis, and biological... preview & related info | Mendeley [mendeley.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

Discovery of Novel Thiazole-Containing Bioactive Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][2] Thiazole-containing compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] This technical guide provides a comprehensive overview of recent discoveries in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of novel thiazole-containing bioactive compounds.

Anticancer Activity of Novel Thiazole Derivatives

Recent research has highlighted the potent anticancer effects of newly synthesized thiazole derivatives against various cancer cell lines. These compounds have been shown to inhibit cell proliferation through mechanisms such as the disruption of microtubule dynamics and the induction of cell cycle arrest and apoptosis.[1][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected recently discovered thiazole-containing compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | - | - | [1] |

| A549 (Lung) | 0.97 ± 0.13 | - | - | [1] | |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [4] |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [4] | |

| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | - | - | [3] |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | [5] |

| 7c | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 | Combretastatin A-4 | - | [6] |

| 9a | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 | Combretastatin A-4 | - | [6] |

| 10a | PC-3 (Prostate) | 7 ± 0.6 | Doxorubicin | - | [7] |

| MCF-7 (Breast) | 4 ± 0.2 | Doxorubicin | 4 ± 0.2 | [7] | |

| Compound 4 | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 | [8] |

| MDA-MB-231 (Breast) | 12.15 | Staurosporine | 7.03 | [8] | |

| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 (µg/mL) | Staurosporine | 5.25 (µg/mL) | [9] |

Mechanism of Action: Tubulin Polymerization Inhibition and G2/M Cell Cycle Arrest

A significant mechanism of action for several anticancer thiazole derivatives is the inhibition of tubulin polymerization.[1][6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Caption: Thiazole-induced G2/M cell cycle arrest pathway.

Experimental Protocols

This protocol describes a common method for synthesizing a 2-aminothiazole scaffold, which can be further modified.

Workflow for Synthesis of 2-Amino-4-phenylthiazole Derivatives

Caption: General workflow for the synthesis of 2-amino-4-phenylthiazole.

Procedure:

-

A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.

-

The reaction mixture is cooled, and excess acetophenone and iodine are removed by washing with diethyl ether.

-

The mixture is then poured into an ammonium hydroxide solution to precipitate the crude product.

-

The crude product is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the thiazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing tubulin protein, GTP, and a fluorescence reporter.

-

Compound Incubation: Add various concentrations of the test compound to the reaction mixture in a 96-well plate.

-

Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The IC50 value is determined by the concentration of the compound that inhibits tubulin polymerization by 50%.[10]

Antimicrobial Activity of Novel Thiazole Derivatives

Thiazole-containing compounds have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.[10]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity (MIC values) of selected recently discovered thiazole-containing compounds.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| Compound 6 | Shigella dysenteriae | 125 | - | - | [11] |

| Proteus mirabilis | 1000 | - | - | [11] | |

| Listeria monocytogenes | 1000 | - | - | [11] | |

| Compound 3 | Various Bacteria | 230-700 | - | - | [12] |

| Compound 9 | Various Fungi | 60-230 | - | - | [12] |

| Compound 37c | Various Bacteria | 46.9-93.7 | - | - | [13] |

| Various Fungi | 5.8-7.8 | - | - | [13] | |

| Compound 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-6.25 | - | - | [14] |

| Compound 42 | S. pneumoniae | 0.03 | Ampicillin | 0.06 | [14] |

| Compound 43a | S. aureus, E. coli | 16.1 (µM) | Norfloxacin | - | [13] |

Experimental Protocols

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Workflow for the broth microdilution assay.

Procedure:

-

Compound Dilution: Perform serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The thiazole scaffold continues to be a highly fruitful area of research for the discovery of novel bioactive compounds. The versatility of its chemistry allows for the generation of diverse libraries of derivatives with potent anticancer and antimicrobial activities. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of new thiazole-containing drug candidates. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]

- 13. jchemrev.com [jchemrev.com]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(4-Methylthiazol-5-yl)ethanamine in the Synthesis of Novel Heterocyclic Scaffolds: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the synthetic potential of 2-(4-methylthiazol-5-yl)ethanamine as a versatile precursor for a variety of novel heterocyclic compounds. The inherent reactivity of the 2-aminothiazole core, combined with the flexible ethanamine side chain at the 5-position, provides a unique platform for the construction of diverse and potentially bioactive molecules.

Introduction: The 2-Aminothiazole Moiety in Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. Its ability to engage in various biological interactions has led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the 2-aminothiazole ring system allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the synthetic utility of a specific, yet underexplored, derivative: this compound.

Synthesis of the Precursor: this compound

A robust and efficient synthesis of the title precursor is paramount for its widespread application. Based on established synthetic methodologies for related thiazole derivatives, a plausible multi-step synthetic route is proposed, starting from commercially available reagents.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway to obtain this compound.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This initial step follows the well-established Hantzsch thiazole synthesis.

-

Procedure: To a solution of ethyl 2-chloroacetoacetate (1 mole) in ethanol, add thiourea (1 mole). Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Step 2: Reduction to 2-Amino-4-methylthiazole-5-methanol

-

Procedure: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 2-amino-4-methylthiazole-5-methanol.

Step 3: Chlorination to 5-(Chloromethyl)-4-methyl-thiazol-2-amine

-

Procedure: To a solution of 2-amino-4-methylthiazole-5-methanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise. Stir the reaction mixture at room temperature for 3 hours. Remove the solvent under reduced pressure to yield the crude 5-(chloromethyl)-4-methyl-thiazol-2-amine hydrochloride salt, which can be used in the next step without further purification.

Step 4: Cyanation to 2-(2-Amino-4-methylthiazol-5-yl)acetonitrile

-

Procedure: Dissolve the crude 5-(chloromethyl)-4-methyl-thiazol-2-amine hydrochloride in a mixture of ethanol and water. Add sodium cyanide (1.5 equivalents) and stir the reaction at 50 °C for 8 hours. After cooling, extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(2-amino-4-methylthiazol-5-yl)acetonitrile.

Step 5: Reduction to this compound

-

Procedure: In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2 equivalents) in anhydrous THF. Add a solution of 2-(2-amino-4-methylthiazol-5-yl)acetonitrile (1 equivalent) in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 6 hours. After cooling, quench the reaction as described in Step 2. The crude product can be purified by distillation or column chromatography to yield this compound.

Application in the Synthesis of Novel Heterocycles

The presence of a primary amino group on the thiazole ring and another at the terminus of the ethyl side chain provides two reactive centers for cyclization reactions, leading to a variety of fused and spiro-heterocyclic systems.

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

The 2-amino group of the thiazole core is a key nucleophile for the construction of fused pyrimidine rings.

Caption: Synthesis of thiazolo[3,2-a]pyrimidines.

Experimental Protocol:

-

A mixture of this compound (1 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents) in ethanol is refluxed in the presence of a catalytic amount of piperidine for 8-12 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the desired thiazolo[3,2-a]pyrimidine derivative.

Synthesis of Pyrrolo[2,3-d]thiazole Derivatives

The ethanamine side chain can be utilized to construct a fused pyrrole ring.

Caption: Synthesis of pyrrolo[2,3-d]thiazoles.

Experimental Protocol:

-

Acylation: To a solution of this compound (1 equivalent) and triethylamine (1.2 equivalents) in DCM at 0 °C, add an α-haloacetyl chloride (e.g., chloroacetyl chloride, 1.1 equivalents) dropwise. Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-acylated intermediate.

-

Cyclization: Dissolve the crude intermediate in ethanol and add a base such as sodium ethoxide. Reflux the mixture for 6 hours. After cooling, neutralize with acetic acid and remove the solvent. The residue is purified by recrystallization or column chromatography.

Synthesis of Thiazolo-fused Diazepines

Condensation with appropriate bifunctional reagents can lead to the formation of seven-membered heterocyclic rings.

Caption: Synthesis of thiazolo[5,4-f][2][3]diazepines.

Experimental Protocol:

-

A solution of this compound (1 equivalent) and an α,β-unsaturated carbonyl compound (1 equivalent) in a high-boiling solvent such as toluene is refluxed with a Dean-Stark trap for 24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Quantitative Data Summary

The following table summarizes expected yields for the synthesis of the precursor and its derivatives based on literature for analogous reactions.

| Compound | Reaction Type | Expected Yield (%) |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Hantzsch Thiazole Synthesis | 85-95 |

| This compound (overall) | Multi-step Synthesis | 30-40 |

| Substituted Thiazolo[3,2-a]pyrimidine | Condensation | 60-80 |

| Pyrrolo[2,3-d]thiazole Derivative | Acylation and Cyclization | 50-70 |

| Thiazolo[5,4-f][2][3]diazepine Derivative | Michael Addition/Cyclocondensation | 40-60 |

Conclusion

This compound represents a highly valuable, yet underutilized, building block in synthetic and medicinal chemistry. Its efficient, proposed synthesis opens the door to a vast chemical space of novel heterocyclic compounds. The strategic application of this precursor in well-established cyclization reactions provides a direct route to diverse scaffolds, including thiazolo[3,2-a]pyrimidines, pyrrolo[2,3-d]thiazoles, and thiazolo-fused diazepines. This guide provides a foundational framework for researchers to explore the full potential of this versatile precursor in the discovery and development of new chemical entities with potential therapeutic applications.

References

- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]